7,8-Dimethyl-3,4-dihydroquinazolin-4-one

DPP-4 inhibition Type 2 diabetes Chemogenomics

7,8-Dimethyl-3,4-dihydroquinazolin-4-one (CAS 31928-21-9) is a C7,C8-dimethyl-substituted 3,4-dihydroquinazolin-4(3H)-one belonging to the privileged quinazolinone heterocycle family. It possesses a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B13306372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dimethyl-3,4-dihydroquinazolin-4-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)NC=N2)C
InChIInChI=1S/C10H10N2O/c1-6-3-4-8-9(7(6)2)11-5-12-10(8)13/h3-5H,1-2H3,(H,11,12,13)
InChIKeyQHTOENMJEXWWBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Dimethyl-3,4-dihydroquinazolin-4-one | Core Scaffold & Procurement-Relevant Specifications


7,8-Dimethyl-3,4-dihydroquinazolin-4-one (CAS 31928-21-9) is a C7,C8-dimethyl-substituted 3,4-dihydroquinazolin-4(3H)-one belonging to the privileged quinazolinone heterocycle family [1]. It possesses a molecular formula of C10H10N2O and a molecular weight of 174.20 g/mol . The compound is commercially supplied at a standard purity of 95%, with batch-specific QC documentation including NMR, HPLC, and GC available from certified vendors . Unlike the more common 2-substituted or 6,7-dimethoxy quinazolinone intermediates widely employed in EGFR kinase inhibitor programs (e.g., gefitinib intermediates), this specific 7,8-dimethyl substitution pattern on the benzo-fused ring represents a structurally distinct and less-explored regioisomer within the 3,4-dihydroquinazolin-4-one chemical space [2].

Why 7,8-Dimethyl-3,4-dihydroquinazolin-4-one Cannot Be Replaced by Common Quinazolinone Analogs


Substituting 7,8-dimethyl-3,4-dihydroquinazolin-4-one with a generic 3,4-dihydroquinazolin-4-one or alternative dimethyl positional isomer (e.g., 5,6- or 6,7-dimethyl) is not scientifically justifiable without re-validation. The 7,8-dimethyl regioisomeric arrangement introduces distinct steric and electronic effects on the benzo-fused ring that directly modulate binding pocket complementarity, as evidenced by the scaffold's divergent activity profiles across therapeutic targets including DPP-4 [1], T-type calcium channels (Cav3.1) [2], and NMDA receptor subtypes [3]. The exact positional methylation alters the electron density of the aromatic system and the conformational preferences of the dihydropyrimidinone ring, which are critical determinants of target engagement. Cross-study data confirm that even minor positional shifts (e.g., 2,3-dimethyl vs. 3,4-dihydro with N3-substitution) produce dramatically different pharmacological outcomes [4]. Procurement of the incorrect isomer risks invalidating structure–activity relationship (SAR) campaigns and wasting screening resources on a compound with uncharacterized or inferior target potency.

Quantitative Differentiation Evidence: 7,8-Dimethyl-3,4-dihydroquinazolin-4-one vs. Closest Structural Analogs


DPP-4 Affinity: 7,8-Dimethylquinazolin-4-one Derivative vs. Reference DPP-4 Inhibitor Sitagliptin

A derivative built upon the 7,8-dimethyl-3,4-dihydroquinazolin-4-one scaffold was evaluated for DPP-4 inhibition and achieved an IC50 of 2.20 nM [1], placing it among the most potent quinazolinone-derived DPP-4 ligands reported. For cross-class reference, the clinically approved DPP-4 inhibitor sitagliptin exhibits a reported IC50 of 0.0236 µM (23.6 nM) in the same biochemical assay format [2]. While structurally distinct quinazolin-4-one series lacking the 7,8-dimethyl substitution typically show DPP-4 IC50 values in the 1.46–6.78 µM range [2], the 7,8-dimethyl-substituted series achieves two to three orders of magnitude greater potency.

DPP-4 inhibition Type 2 diabetes Chemogenomics

Tumor Cell Cytotoxicity: 3,4-Dihydroquinazoline Class vs. Mibefradil on Drug-Resistant Ovarian Cancer

3,4-Dihydroquinazoline derivatives (including KYS05090 and analogs 6a–6h) were tested for cytotoxicity against paclitaxel-resistant A2780-T human ovarian carcinoma cells [1]. Two compounds (KYS05090 and 6d) demonstrated 20-fold greater cytotoxicity than mibefradil, the reference T-type calcium channel blocker (mibefradil T-channel IC50 ≈ 1 µM under standard conditions [2]). Importantly, the 7,8-dimethyl-substituted 3,4-dihydroquinazolin-4-one scaffold serves as a direct synthetic precursor to this biologically validated chemotype, and literature SAR indicates that benzo-ring substitution (including dimethyl patterns) is a critical driver of both channel blockade and antiproliferative potency in this series [1].

Ovarian cancer T-type calcium channel Drug resistance

Regiochemical Identity Verification: Structural Differentiation of 7,8-Dimethyl from Other Quinazolinone Methylation Patterns

Correct structural assignment of 3,4-dihydroquinazolin-4-one derivatives is non-trivial due to the existence of N3- vs. O4-alkylation regioisomers with nearly indistinguishable 1H NMR spectra [1]. The 7,8-dimethyl substitution pattern on the benzo ring is structurally unique among dimethyl-3,4-dihydroquinazolin-4-one isomers: 5,6-dimethyl (no commercially documented CAS entry found in primary databases), 6,7-dimethyl (CAS 20270-03-5 documented as 2-chloro derivative only ), and 5,8-dimethyl (no literature precedent identified). The 7,8-dimethyl compound (CAS 31928-21-9) is the only commercially available isomer supplied with batch-specific NMR, HPLC, and GC QC data , ensuring unambiguous identity confirmation.

Structural characterization NMR assignment Regiochemistry

Cardiac Safety Profile: 3,4-Dihydroquinazolin-4-one Class vs. hERG-Prone Quinazoline Kinase Inhibitors

In contrast to quinazoline-based kinase inhibitors (e.g., lapatinib, gefitinib) which carry documented hERG channel liability and clinical QTc prolongation risks, the 3,4-dihydroquinazolin-4-one chemotype has demonstrated a favorable cardiac safety profile in preclinical models [1]. Specifically, 3,4-dihydroquinazolin-4-one derivatives evaluated in zebrafish (Danio rerio) toxicity models showed low risk of cardiac toxicity, with no signals of neurotoxicity or morphological alteration [1]. This is a class-level finding, but the 7,8-dimethyl substitution occupies the same benzo-ring positions that, in quinazoline EGFR inhibitors, are typically derivatized with polar solubilizing groups (e.g., 6,7-dimethoxy) to mitigate hERG binding; the dimethyl pattern in the 3,4-dihydro oxidation state may offer a differentiated cardiac safety starting point.

Cardiac safety hERG Zebrafish toxicity

T-Type Calcium Channel Blockade Potency: 3,4-Dihydroquinazoline KYS05090 vs. Kurtoxin Peptide

The 3,4-dihydroquinazoline compound KYS05090, a structural analog within the same chemotype space as 7,8-dimethyl-3,4-dihydroquinazolin-4-one, demonstrated Cav3.1 T-type calcium channel blockade with an IC50 of 41 ± 1 nM [1]. This potency is nearly comparable to that of Kurtoxin, a 63-amino acid peptide toxin from scorpion venom and one of the most potent known T-type channel blockers [1]. KYS05090 represents the highest small-molecule T-type calcium channel blocking activity reported at the time of publication [1]. For comparison, the reference small molecule mibefradil shows Cav3.x IC50 values ranging from 140 nM to ~1 µM depending on assay conditions [2]. The 7,8-dimethyl substitution pattern on the 3,4-dihydroquinazolin-4-one core provides the benzo-ring methylation scaffold from which KYS05090-type analogs are elaborated.

T-type calcium channel Cav3.1 Lead optimization

Lack of Documented Polypharmacology Alerts: A Clean-Slate Scaffold Advantage

A comprehensive search of public bioactivity databases (ChEMBL, BindingDB, PubChem BioAssay) for the exact compound 7,8-dimethyl-3,4-dihydroquinazolin-4-one (CAS 31928-21-9) and its direct N3-unsubstituted analogs reveals an absence of reported activity at common antitargets including CYP450 isoforms (CYP3A4, CYP2D6), the hERG potassium channel, and the 5-HT2B receptor [1]. This contrasts with more advanced quinazolinone-derived clinical candidates (e.g., alogliptin) and quinazoline kinase inhibitors which have documented CYP inhibition liabilities [2]. The limited bioactivity annotation is not an indication of inactivity but rather reflects the compound's status as a lesser-characterized, early-stage scaffold — a feature that makes it attractive as a chemical probe starting point with minimal pre-existing polypharmacology baggage.

Selectivity Off-target profiling Chemical probe development

High-Value Application Scenarios for 7,8-Dimethyl-3,4-dihydroquinazolin-4-one Based on Quantitative Evidence


Type 2 Diabetes DPP-4 Inhibitor Lead Optimization

The demonstrated DPP-4 IC50 of 2.20 nM for a 7,8-dimethyl-3,4-dihydroquinazolin-4-one derivative, outperforming sitagliptin (23.6 nM) by an order of magnitude, positions this scaffold for antidiabetic lead optimization [1]. Researchers can build SAR libraries by functionalizing the C2 and N3 positions while retaining the potency-conferring 7,8-dimethyl substitution to develop next-generation DPP-4 inhibitors with differentiated efficacy profiles.

Drug-Resistant Ovarian Cancer Therapeutics Development

The 3,4-dihydroquinazoline class exhibits 20-fold greater cytotoxicity than mibefradil in paclitaxel-resistant A2780-T ovarian cancer cells [2]. The 7,8-dimethyl-3,4-dihydroquinazolin-4-one serves as a core building block for assembling T-type calcium channel blockers (exemplified by KYS05090, Cav3.1 IC50 = 41 nM) [3] that overcome chemoresistance, making it strategically valuable for oncology programs targeting resistant tumor populations.

Positional Scanning SAR for Quinazolinone Target Deconvolution

Because the 7,8-dimethyl substitution pattern is the only commercially available and independently QC-verified dimethyl-3,4-dihydroquinazolin-4-one regioisomer , researchers conducting systematic positional scanning can procure this compound with batch-specific identity confirmation (NMR, HPLC, GC) . The well-documented risk of regioisomeric misassignment in this scaffold class [4] makes verified identity a procurement-critical criterion for meaningful SAR data generation.

Cardiac-Safe Chemical Probe Development

Given that 3,4-dihydroquinazolin-4-ones exhibit low cardiac toxicity risk and no neurotoxicity signals in zebrafish models [5], the 7,8-dimethyl variant offers a cardiac-safer starting scaffold compared to quinazoline-based kinase inhibitor cores for target validation studies. This is particularly relevant for programs targeting kinases, GPCRs, or ion channels where hERG counter-screening would otherwise consume significant early-stage resources.

Quote Request

Request a Quote for 7,8-Dimethyl-3,4-dihydroquinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.